molecular formula C18H12Cl2O2S B4921120 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl

2-[(3,4-dichlorophenyl)sulfonyl]biphenyl

Cat. No.: B4921120
M. Wt: 363.3 g/mol
InChI Key: XHAVKLAYRXBJET-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)sulfonyl]biphenyl, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative and belongs to the family of arylsulfonates. DIDS has been extensively studied for its ability to inhibit anion transport, and has been used in various applications such as electrophysiology, cell biology, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl involves the inhibition of anion transport across cell membranes. This compound has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. This inhibition leads to an increase in intracellular chloride concentration and a decrease in extracellular chloride concentration. This change in chloride concentration can have various effects on cellular function depending on the cell type and the specific chloride channel being inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and the specific chloride channel being inhibited. Inhibition of chloride channels by this compound has been shown to affect muscle contraction, nerve function, and fluid secretion. This compound has also been shown to inhibit the activity of other anion transporters such as the bicarbonate transporter, which can affect acid-base balance in the body.

Advantages and Limitations for Lab Experiments

2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has several advantages and limitations for lab experiments. One advantage is its ability to inhibit anion transport, which can be useful for studying the role of anion transport in various physiological processes. Another advantage is its availability and relatively low cost compared to other inhibitors. However, this compound has several limitations, including its non-specificity for different chloride channels and its potential for off-target effects.

Future Directions

There are several future directions for research involving 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl. One direction is the development of more specific inhibitors for different chloride channels. Another direction is the study of the role of chloride channels in various disease states such as cystic fibrosis and epilepsy. Additionally, the use of this compound in combination with other inhibitors or drugs could provide insights into the complex interactions between different ion transporters and their role in cellular function.

Synthesis Methods

The synthesis of 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl is a complex process that involves several steps. The first step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with biphenyl in the presence of a base such as potassium carbonate. This reaction yields this compound chloride, which is then treated with ammonia to produce the final product, this compound.

Scientific Research Applications

2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been widely used in scientific research due to its ability to inhibit anion transport. It has been used in various applications such as electrophysiology, cell biology, and pharmacology. This compound has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. This inhibition has been used to study the role of chloride channels in various physiological processes such as muscle contraction, nerve function, and fluid secretion.

Properties

IUPAC Name

1,2-dichloro-4-(2-phenylphenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O2S/c19-16-11-10-14(12-17(16)20)23(21,22)18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAVKLAYRXBJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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